![molecular formula C27H25FN4OS B2666575 3-{2-[7-(Azepan-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinolin-3-yl]-1,3-thiazol-4-yl}benzonitrile CAS No. 2320929-51-7](/img/structure/B2666575.png)

3-{2-[7-(Azepan-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinolin-3-yl]-1,3-thiazol-4-yl}benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

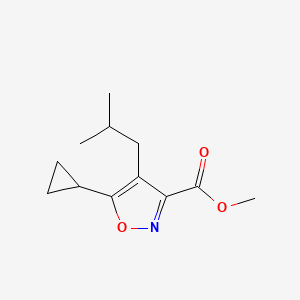

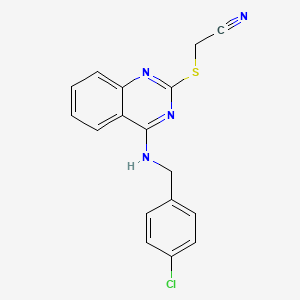

The compound is a complex organic molecule that contains several functional groups, including a quinoline, a thiazole, and an azepane ring. These types of compounds are often found in pharmaceuticals and could have various biological activities .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring systems. The quinoline and thiazole rings are aromatic, which means they are planar and contribute to the overall stability of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Factors that could influence these properties include the size and shape of the molecule, the presence of polar or nonpolar regions, and the presence of functional groups .Scientific Research Applications

Synthesis and Transformation into Heterocyclic Structures

Research on similar fluoro-substituted compounds and their derivatives has led to the synthesis of various novel heterocyclic structures. For instance, the reaction of difluorocarbene with N-substituted ketone imines, in the presence of fumaronitrile, maleonitrile, or dimethyl maleate, results in the formation of 2-fluoro-4,5-dihydropyrrole-3,4-dicarboxylic acid derivatives through intermediate azomethine ylides and subsequent cycloaddition. This method has been utilized to produce fluoro-substituted dibenzo[c,f]pyrrolo[1,2-a]azepine and pyrrolo[2,1-a]isoquinoline derivatives, showcasing the compound's utility in synthesizing complex heterocycles with potential pharmaceutical relevance (Novikov et al., 2005).

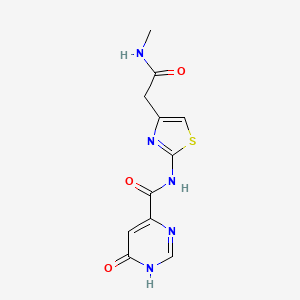

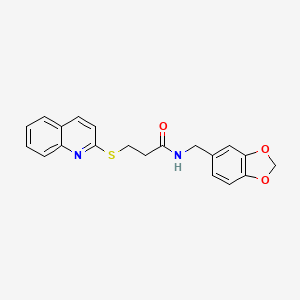

Domino Synthesis of Thiazolo-Fused Heterocycles

Another application is in the domino synthesis of thiazolo-fused six- and seven-membered nitrogen heterocycles. This synthesis process involves intramolecular heteroannulation of in-situ-generated 2-(het)aryl-4-amino-5-functionalized thiazoles, leading to the creation of novel thiazolo[4,5-b]pyridin-5(4H)-ones, thiazolo[4,5-c]isoquinolin-5(4H)-ones, and other thiazolo-fused heterocycles. These compounds have shown potential for various pharmaceutical applications due to their structural complexity and biological relevance (Kumar & Ila, 2022).

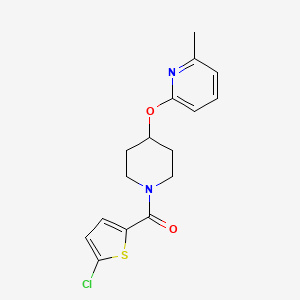

Metal-Free Oxidative Ring-Expansion

A novel, mild, and metal-free oxidative ring expansion approach has been developed for synthesizing benzo[b]azepines, which are crucial frameworks in many pharmaceutical compounds. This method offers a simpler and more efficient route to access these valuable compounds, potentially accelerating the development of new drugs and materials (Stockerl et al., 2019).

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-[2-[7-(azepan-1-yl)-1-ethyl-6-fluoro-4-oxoquinolin-3-yl]-1,3-thiazol-4-yl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25FN4OS/c1-2-31-16-21(27-30-23(17-34-27)19-9-7-8-18(12-19)15-29)26(33)20-13-22(28)25(14-24(20)31)32-10-5-3-4-6-11-32/h7-9,12-14,16-17H,2-6,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAKDAYZXKVMIME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCCC3)F)C4=NC(=CS4)C5=CC=CC(=C5)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25FN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(3-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2666498.png)

![5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde](/img/structure/B2666501.png)

![5-Bromo-2-{[1-(4-tert-butylbenzoyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2666504.png)

![N-(2,5-difluorophenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2666509.png)

![7-hydroxy-3-methyl-5-oxo-N-(pyridin-2-ylmethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2666510.png)

![N-(1,3-thiazol-2-yl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2666511.png)